Higenamina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Pharmacological Properties

Higenamine exhibits a range of pharmacological activities, including:

- Cardiovascular Effects : Higenamine has been shown to improve energy metabolism in cardiomyocytes, alleviate heart failure, and reduce cardiac ischemia/reperfusion injury. It acts as a β2-adrenergic receptor agonist, enhancing myocardial contractility and reducing apoptosis in cardiac cells .

- Anti-inflammatory and Immunomodulatory Effects : The compound displays anti-inflammatory properties and may modulate immune responses, making it a candidate for treating conditions like arthritis and other inflammatory disorders .

- Vasodilation and Antiplatelet Activity : Higenamine promotes vasodilation and inhibits platelet aggregation, which can be beneficial in managing cardiovascular diseases .

- Ergogenic Effects : Research indicates that higenamine may enhance exercise performance by increasing energy expenditure and fat oxidation during physical activity .

Heart Disease Management

Higenamine has shown promise in the management of various heart conditions. Clinical studies have reported its ability to improve outcomes in patients with coronary artery disease, chronic heart failure, and cardiac ischemia. For instance:

- A study indicated that higenamine could significantly increase heart rate without causing substantial changes in blood pressure among healthy volunteers and patients with heart disease .

- Another clinical trial suggested that higenamine might serve as a pharmacologic stress agent for detecting coronary artery disease in human subjects .

Exercise Performance Enhancement

In a randomized controlled trial involving recreational athletes, higenamine supplementation did not produce significant changes in metabolic parameters compared to placebo but was noted for its potential ergogenic effects. Participants reported transient side effects such as headaches but overall tolerated the supplement well .

Summary Table of Higenamine Applications

Mecanismo De Acción

La higenamina ejerce sus efectos principalmente a través de la activación de los receptores β-adrenérgicos . Actúa como un agonista del receptor β2-adrenérgico, lo que lleva a un aumento de los niveles de monofosfato de adenosina cíclico (AMPc) dentro de las células . Esta activación da como resultado varios efectos fisiológicos, incluida la frecuencia cardíaca aumentada, la broncodilatación y la lipólisis mejorada . Además, se ha demostrado que la this compound activa la adenilato ciclasa, lo que aumenta aún más los niveles de AMPc .

Análisis Bioquímico

Biochemical Properties

Higenamine is a structural analogue of catecholamines and possesses characteristics similar to those of adrenergic receptor ligands . It interacts with various enzymes, proteins, and other biomolecules. For instance, higenamine inhibits the apoptosis biochemical markers caspase 3 and 9 in primary neonatal rats and adult mouse ventricular myocytes .

Cellular Effects

Higenamine has effects on improving energy metabolism of cardiomyocytes, anti-cardiac fibroblast activation, anti-oxidative stress, and anti-apoptosis . It exerts a wide range of cardiovascular pharmacological effects in vivo and in vitro, including alleviating heart failure, reducing cardiac ischemia/reperfusion injury, and attenuating pathological cardiac fibrosis and dysfunction .

Molecular Mechanism

Higenamine exerts its effects at the molecular level through various mechanisms. It is related to regulating LKB1/AMPKα/Sirt1, mediating the β2-AR/PI3K/AKT cascade, induction of heme oxygenase-1, suppressing TGF-β1/Smad signaling, and targeting ASK1/MAPK (ERK, P38)/NF-kB signaling pathway .

Temporal Effects in Laboratory Settings

In a phase I study, peak concentrations (Cmax) of higenamine ranged from 15.1 to 44.0 ng/mL. The half-life of higenamine was 0.133 h (range, 0.107–0.166 h), while the area under concentration-time curve (AUC), extrapolated to infinity, was 5.39 ng·h·mL-1 (range, 3.2-6.8 ng·h·mL-1) .

Dosage Effects in Animal Models

Higenamine treatment resulted in enhanced bone formation and prevented accelerated bone loss on two animal models that mimic spontaneous senile osteoporosis and postmenopausal osteoporosis .

Metabolic Pathways

Pathway analysis showed that higenamine on CHF treatment was related to energy metabolism signaling pathways, including glycerophospholipid metabolism, linoleic acid metabolism, fatty acid metabolism, citrate cycle (TCA cycle), arachidonic acid metabolism, pantothenate and CoA biosynthesis, and pyruvate metabolism .

Transport and Distribution

The volume of distribution (V) of higenamine was 48 L (range, 30.8–80.6 L). The total clearance (CL) was 249 L/h (range, 199-336 L/h). Within 8 h, 9.3% (range, 4.6%–12.4%) of higenamine was recovered in the urine .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La higenamina se puede sintetizar a través de varias rutas químicas. Un método común implica la condensación de dopamina con 4-hidroxibenzaldehído, seguida de reducción y ciclización para formar la estructura tetrahidroisoquinolínica . La reacción generalmente requiere condiciones ácidas y un agente reductor como el borohidruro de sodio.

Métodos de producción industrial: La producción industrial de this compound a menudo implica la extracción de fuentes vegetales. Plantas como Nandina domestica y Aconitum carmichaelii son ricas en this compound y se procesan para aislar el compuesto. El proceso de extracción incluye pasos como la extracción con solventes, la filtración y la purificación utilizando técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones: La higenamina experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Reducción: La reducción de this compound se puede lograr utilizando borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como haluros o aminas, generalmente en condiciones básicas.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas de this compound y compuestos isoquinolínicos sustituidos .

Comparación Con Compuestos Similares

Actividad Biológica

Higenamine is a naturally occurring compound found in various plants, including Nandina domestica and Tinospora crispa. It has garnered attention for its diverse biological activities, particularly in cardiovascular health, anti-inflammatory responses, and cellular protection mechanisms. This article delves into the pharmacological properties of higenamine, supported by research findings, case studies, and data tables.

Pharmacological Effects

Higenamine exhibits a range of pharmacological effects primarily through its interaction with adrenergic receptors. It functions as a non-selective β2-agonist and has been shown to have both positive chronotropic (increasing heart rate) and inotropic (increasing the force of contraction) effects on cardiac tissue.

Key Biological Activities

-

Cardiovascular Benefits

- Heart Rate Modulation : Clinical studies indicate that higenamine can significantly increase heart rate in healthy individuals and patients with heart conditions, although its effects on blood pressure can vary .

- Cardiomyocyte Protection : Higenamine has been shown to enhance cell viability in doxorubicin-injured cardiomyocytes, reduce oxidative stress markers (ROS), and increase antioxidant enzyme activity (e.g., superoxide dismutase) .

-

Anti-Apoptotic Effects

- Higenamine inhibits apoptosis in various cell types by modulating key signaling pathways such as the PI3K/AKT pathway. It reduces the expression of pro-apoptotic proteins (Bax) while increasing anti-apoptotic proteins (Bcl-2) in models of ischemia-reperfusion injury .

- Studies have demonstrated that higenamine can block cytochrome C release from mitochondria, thereby preventing apoptosis induced by reactive oxygen species (ROS) .

- Anti-Inflammatory Properties

The biological activity of higenamine is mediated through several mechanisms:

- Adrenergic Receptor Activation : Higenamine primarily activates β2-adrenergic receptors, leading to vasodilation and improved blood flow, which is beneficial in treating heart failure and ischemic conditions .

- Signaling Pathways : It modulates multiple signaling cascades including:

Pharmacokinetics

A phase I clinical trial assessed the pharmacokinetics of higenamine in healthy subjects. Key findings include:

- Peak Concentration (C_max) : Ranged from 15.1 to 44.0 ng/mL.

- Half-life : Approximately 0.133 hours.

- Volume of Distribution (V) : 48 L.

- Total Clearance (CL) : 249 L/h .

Case Studies

Several studies highlight the therapeutic potential of higenamine:

- A study on chronic heart failure (CHF) rats demonstrated that higenamine administration led to improved cardiac function and reduced myocardial damage by regulating mitochondrial energy metabolism .

- Another study showed that higenamine could alleviate symptoms of asthma through its bronchodilatory effects by activating β2-ARs .

Data Summary Table

Propiedades

IUPAC Name |

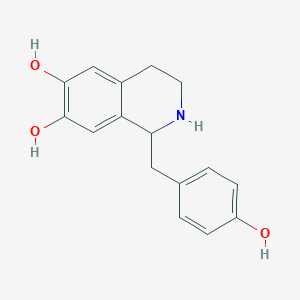

1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14/h1-4,8-9,14,17-20H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRCQWQRFZITDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70973974 | |

| Record name | Higenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Higenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5843-65-2, 106032-53-5 | |

| Record name | Higenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5843-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Higenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005843652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Higenamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12779 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Higenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIGENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBV5O16GAP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Higenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

242 - 244 °C | |

| Record name | (R)-Higenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.